molecular formula C22H27N3O B14998710 N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide

Cat. No.: B14998710
M. Wt: 349.5 g/mol
InChI Key: AUNVSARGGBGUQR-UHFFFAOYSA-N
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Description

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE typically involves the condensation of 1-pentyl-1H-benzimidazole with phenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 1-pentyl-1H-benzimidazole
  • Phenylacetyl chloride
  • Benzimidazole-based drugs like omeprazole and pantoprazole

Uniqueness

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYLACETAMIDE is unique due to its specific structural features and the combination of the benzimidazole and phenylacetyl moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[1-(1-pentylbenzimidazol-2-yl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C22H27N3O/c1-3-4-10-15-25-20-14-9-8-13-19(20)24-22(25)17(2)23-21(26)16-18-11-6-5-7-12-18/h5-9,11-14,17H,3-4,10,15-16H2,1-2H3,(H,23,26)

InChI Key

AUNVSARGGBGUQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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